molecular formula C13H9NO B1198610 9H-Carbazole-3-carbaldehyde CAS No. 51761-07-0

9H-Carbazole-3-carbaldehyde

Cat. No. B1198610
CAS RN: 51761-07-0
M. Wt: 195.22 g/mol
InChI Key: WRBOHOGDAJPJOQ-UHFFFAOYSA-N
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Description

9H-Carbazole-3-carbaldehyde is a carbazole derivative, a compound of interest due to its unique chemical structure and properties. It serves as a core structure for various chemical syntheses, especially in the development of materials with potential applications in electronics and photonics due to its electrochemical and photophysical properties.

Synthesis Analysis

The synthesis of 9H-Carbazole-3-carbaldehyde and its derivatives involves multiple steps, including novel methodologies for the preparation of methoxyindoles and benzannulation strategies using ring-closing metathesis as a key step. A direct synthesis approach based on these methodologies has enabled the efficient creation of naturally occurring derivatives like 9-methoxycarbazole-3-carbaldehyde from commercial materials, achieving the synthesis in a relatively high overall yield (Selvakumar et al., 2003).

Molecular Structure Analysis

Experimental and Density Functional Theory (DFT) studies on the vibrational and electronic spectra of derivatives like 9-p-tolyl-9H-carbazole-3-carbaldehyde reveal detailed insights into the molecular structure. The compound exhibits a Z-configuration, with the benzene ring including a methyl group twisted from the mean plane of the carbazole group. DFT calculations help in understanding the optimized geometrical structure, harmonic vibrational frequencies, and electronic properties, providing a comprehensive molecular structure analysis (Wang et al., 2015).

Chemical Reactions and Properties

9H-Carbazole-3-carbaldehyde participates in various chemical reactions, including Rh(I)-catalyzed decarbonylation synthesis through C–N bond cleavage, showcasing its versatility in organic synthesis. The decarbonylation process highlights its potential in creating complex carbazole structures, demonstrating its reactivity and functional group tolerance (Fan et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly influence the applicability of 9H-Carbazole-3-carbaldehyde in various domains. The crystal structure, determined through X-ray diffraction, reveals nearly planar molecules, facilitating its utilization in solid-state applications and material science (Wang et al., 2016).

Chemical Properties Analysis

The chemical properties of 9H-Carbazole-3-carbaldehyde, including reactivity with other chemical species, functional group transformations, and participation in the formation of Schiff bases and other derivatives, are critical. Its ability to undergo various reactions, forming complex molecules with potential applications in organic electronics and fluorescence probes, underlines the importance of understanding its chemical behavior (Jyothi & Farook, 2018; Nakazawa et al., 1992).

Scientific Research Applications

  • Photopolymerization Applications : Carbazole-based compounds, including those containing 9H-Carbazole-3-carbaldehyde, have been synthesized and shown to function effectively as dyes/photosensitizers in photopolymerization processes (Abro et al., 2017).

  • Vibrational and Electronic Spectra Studies : 9H-Carbazole-3-carbaldehyde derivatives have been synthesized and analyzed using various spectroscopic techniques, providing insights into their vibrational and electronic spectra (Wang et al., 2015).

  • Fluorescence and Viscosity Sensing : Push-pull chromophoric extended styryls derived from 9H-Carbazole-3-carbaldehyde exhibit aggregation-induced emission and can be used as fluorescence molecular rotors for viscosity sensing (Telore et al., 2015).

  • Near-Infrared Fluorescent Probes : Derivatives of 9H-Carbazole-3-carbaldehyde have been synthesized for use as near-infrared fluorescence probes (You-min, 2014).

  • Antibacterial Agents : Microwave-assisted synthesis of compounds including 9H-Carbazole-3-carbaldehyde has led to the development of promising antibacterial agents, showcasing the compound's potential in medical applications (Khan et al., 2019).

  • NLOphoric and Photophysical Properties : Carbazole-3-carbaldehyde derivatives have been studied for their nonlinear optical properties and photophysical behavior, especially in the red emission spectrum (Tathe & Sekar, 2016).

  • Synthesis of Heterocycles : Efficient synthetic methods involving 9H-Carbazole-3-carbaldehyde have been developed for producing heterocycles containing carbazole and thiadiazole moieties (Li & Xing, 2012).

  • Antimicrobial Activities : 9H-Carbazole derivatives, including those involving 9H-Carbazole-3-carbaldehyde, have been synthesized and tested for antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Salih et al., 2016).

Safety And Hazards

9H-Carbazole-3-carbaldehyde-related compounds can cause skin irritation and serious eye irritation . They are also suspected of causing cancer .

Future Directions

Carbazole derivatives, including those related to 9H-Carbazole-3-carbaldehyde, have potential applications in various fields such as photopolymerization . They have also been studied for their antitumor functions .

properties

IUPAC Name

9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBOHOGDAJPJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333418
Record name 9H-Carbazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9H-Carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9H-Carbazole-3-carbaldehyde

CAS RN

51761-07-0
Record name Carbazole-3-carboxaldehyde
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Record name 9H-Carbazole-3-carbaldehyde
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Record name 9H-Carbazole-3-carbaldehyde
Source EPA DSSTox
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Record name 9H-CARBAZOLE-3-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWC6E2F7Z5
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Record name 9H-Carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 159 °C
Record name 9H-Carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask was charged with a solution of AlCl3 (9.26 g, 69.45 mmol, 20.00 equiv, 99%) in 1,2-dichloroethane (150 mL). To this was added 9-benzyl-9H-carbazole-3-carbaldehyde (1 g, 3.47 mmol, 1.00 equiv, 99%) in several batches at room temperature over 5 minutes. The resulting mixture was stirred for 2 hours at room temperature. The reaction was then quenched by the addition of H2O/ice (100 mL). The solids were filtered out. The resulting solution was extracted with DCM (3×100 mL) and the combined organic layers were concentrated on a rotary evaporator to give a residue that was purified by silica gel column chromatography eluted with PE:EtOAc (10:1) to afford 9H-carbazole-3-carbaldehyde as green solid (270 mg, 40%). LCMS: [M+H]+: 196
Name
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
495
Citations
J Wen, W Chen, B Zhao, Q Xu, C Liu, Q Zhang… - Cell death & …, 2021 - nature.com
… Here, we evaluated the antitumor activity of a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), on melanoma cells. ECCA had a selectively strong inhibitory activity …
Number of citations: 6 www.nature.com
Y Wang, Y Zhang, H Ni, N Meng, K Ma, J Zhao… - Spectrochimica Acta Part …, 2015 - Elsevier
The compound 9-p-tolyl-9H-carbazole-3-carbaldehyde (HCCD) was synthesized and characterized by X-ray diffraction, FT-IR, FT-Raman and UV–Vis spectra. The X-ray diffraction …
Number of citations: 17 www.sciencedirect.com
MS Yuan, L Zhao, R Zhang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title molecule, C15H13NO, approximates a planar conformation except for the alkyl chain (ethyl group) bonded to the N atom with a maximum deviation from the least-squares …
Number of citations: 5 scripts.iucr.org
K Stalindurai, KG Krishnan, ER Nagarajan… - Journal of Molecular …, 2017 - Elsevier
Synthesis of fused heterocyclic aldehydes with carbazole (CZ) structural motif linked at C-7 position on phenothiazines (PTZ), 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-butyl-10H-…
Number of citations: 6 www.sciencedirect.com
S Kantevari, T Yempala, G Surineni, B Sridhar… - European journal of …, 2011 - Elsevier
… 1 and 9-methyl-9H-carbazole-3-carbaldehyde 2 were reacted with different aromatic amines … In the condensation of 9-methyl-9H-carbazole-3-carbaldehyde 2 with 4-methoxyaniline 3c …
Number of citations: 83 www.sciencedirect.com
NR JYOTHI, NAM FAROOK - Chemical Science, 2018 - e-journals.in
… This paper describes synthesis and characterization of two new ligands namely, 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) and 2-thiophenecarboxaldehyde…
Number of citations: 1 www.e-journals.in
PG Umape, Y Gawale, N Sekar - Journal of fluorescence, 2014 - Springer
… -9H-carbazole-3-carbaldehyde 3 … 9H-carbazole-3-carbaldehyde 3 and 4-methoxy-9-methyl-9H-carbazole-1-carbaldehyde 4. Further, 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde …
Number of citations: 4 link.springer.com
M Umadevi, BM Ramalingam, R Yamuna… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C25H15Cl2NO4S, the dichlorophenyl ring is twisted by 68.69 (11) from the mean plane of the carbazole ring system [rms deviation = 0.084 (2)]. The hydroxy …
Number of citations: 2 scripts.iucr.org
P Narayanan, K Sethusankar, V Saravanan… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C28H22N2O8S, the carbazole ring system is roughly planar, with a maximum deviation of 0.084 (3) Å for the C atom connected to the 4,5-dimethoxy-2-nitrophenyl …
Number of citations: 1 scripts.iucr.org
S Gopinath, K Sethusankar… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C25H15ClN2O6S, the carbazole ring system is essentially planar, with a maximum deviation of 0.152 (3) Å for the C atom to which the 4-chloro-2-nitrophenyl ring …
Number of citations: 5 scripts.iucr.org

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